

"5-(Difluoromethoxy)pyridin-2-amine" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Difluoromethoxy)pyridin-2-amine

Cat. No.: B177875

[Get Quote](#)

An In-depth Technical Guide to 5-(Difluoromethoxy)pyridin-2-amine

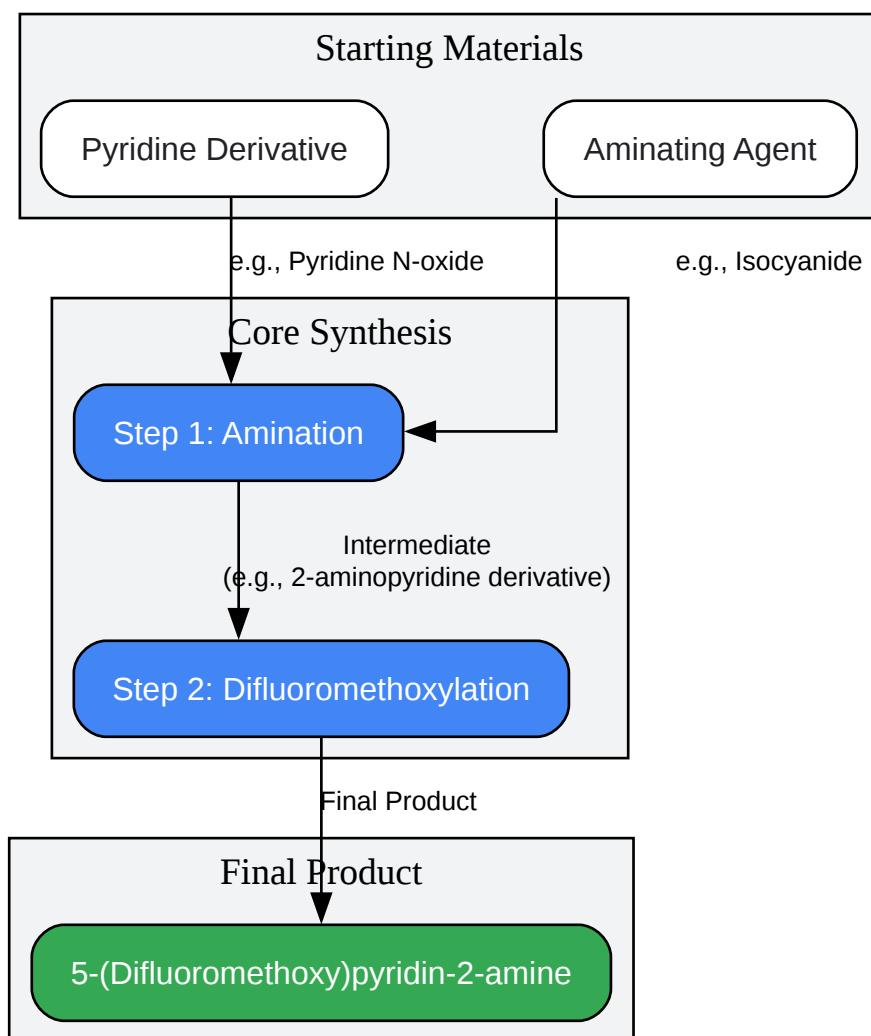
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **5-(Difluoromethoxy)pyridin-2-amine**, a pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis.

Core Compound Data

5-(Difluoromethoxy)pyridin-2-amine is a substituted pyridine compound. The integration of a difluoromethoxy group into the pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.

Quantitative Molecular Data

The fundamental molecular properties of **5-(Difluoromethoxy)pyridin-2-amine** are summarized in the table below.


Property	Value	Citations
Molecular Formula	C6H6F2N2O	[1] [2] [3]
Molecular Weight	160.124 g/mol	
Monoisotopic Mass	160.04482 Da	
CAS Number	110861-14-8	

Synthesis and Experimental Protocols

The synthesis of substituted 2-aminopyridines can be achieved through various established methods. While specific literature detailing the synthesis of **5-(Difluoromethoxy)pyridin-2-amine** was not found, a plausible synthetic route can be extrapolated from general procedures for analogous compounds. A common approach involves the nucleophilic aromatic substitution on a suitably functionalized pyridine ring.

Proposed Synthetic Pathway

A potential synthetic route to **5-(Difluoromethoxy)pyridin-2-amine** could begin with a pyridine N-oxide, which is then aminated. The difluoromethoxy group can be introduced either before or after the amination step. The following diagram illustrates a conceptual workflow for its synthesis.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **5-(Difluoromethoxy)pyridin-2-amine**.

General Experimental Protocol for 2-Amination of a Pyridine Derivative

The following protocol is a generalized procedure adapted from methods for the synthesis of 2-aminopyridines and may require optimization for this specific compound.[\[4\]](#)

- Reaction Setup: In a microwave reaction tube, combine the pyridine N-oxide starting material (1.0 equivalent), an isocyanide (1.0 equivalent), and a Lewis acid such as TMSOTf (1.0 equivalent) in a suitable solvent mixture (e.g., 3:1 MeCN/DMF).[\[4\]](#)

- Heating: Stir the mixture and heat it to approximately 105°C for several hours under a nitrogen atmosphere.^[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After the reaction is complete, concentrate the mixture to remove volatile organic solvents. Add 1 M HCl and THF to the residue and stir at an elevated temperature (e.g., 50°C) to facilitate the conversion of any formamide intermediate to the desired amine.^[4]
- Extraction: Add ethyl acetate to the reaction mixture and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.^[4]
- Purification: Purify the crude product using flash chromatography to yield the final 2-aminopyridine derivative.^[4]

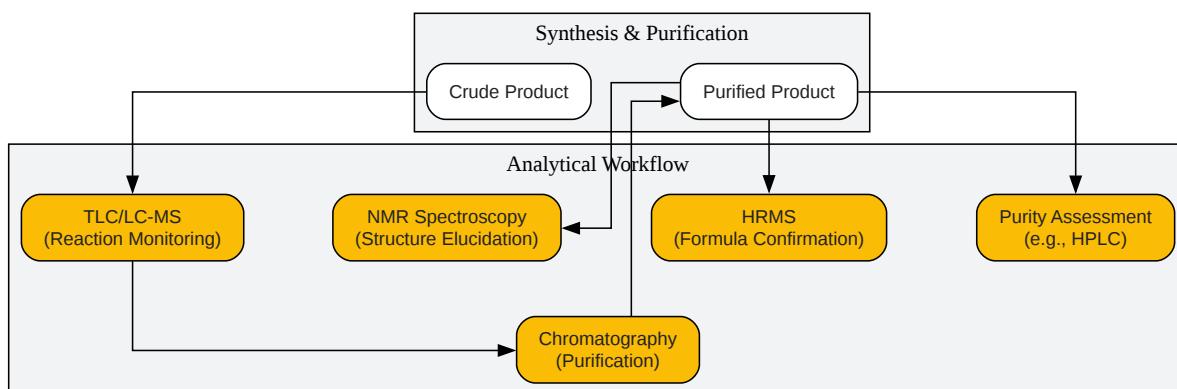
Analytical Methods

The characterization of **5-(Difluoromethoxy)pyridin-2-amine** and the monitoring of its synthesis would typically involve a combination of spectroscopic and chromatographic techniques.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of the synthesized compound.

- Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or MALDI-TOF instrument, can be used.^[5]
- Sample Preparation: Samples are typically prepared using a suitable matrix, such as 2,5-dihydroxybenzoic acid for MALDI analysis.^[5]
- Analysis: The analysis is performed in positive ion mode to detect protonated molecules (e.g., [M+H]⁺). The high mass accuracy of the instrument (typically < 5 ppm) allows for the unambiguous determination of the molecular formula from the measured mass-to-charge ratio (m/z).^[5]


Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H , ^{13}C , and ^{19}F NMR spectroscopy would be essential for the structural elucidation of the molecule, confirming the connectivity of atoms and the presence of the difluoromethoxy group.

Chromatographic Analysis

Techniques such as TLC, HPLC, and GC-MS are routinely used to assess the purity of the compound and to monitor the progress of the synthesis and purification steps.

The following diagram illustrates a typical analytical workflow for the characterization of the final product.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of **5-(Difluoromethoxy)pyridin-2-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(difluoromethoxy)pyridin-2-amine | 110861-14-8 | Buy Now [molport.com]
- 2. 5-(Difluoromethoxy)pyridin-2-amine - CAS:110861-14-8 - Abovchem [abovchem.com]
- 3. 1stsci.com [1stsci.com]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["5-(Difluoromethoxy)pyridin-2-amine" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177875#5-difluoromethoxy-pyridin-2-amine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com